5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is a chemical compound characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 290.95 g/mol. This compound is notable for its reactivity due to the sulfonyl chloride moiety, which makes it a useful intermediate in various chemical syntheses. The compound is primarily identified by its CAS number 216394-05-7 and has applications in medicinal chemistry and organic synthesis.
The synthesis of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride can be achieved through several methods:
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride has several applications:
While specific interaction studies on 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride are scarce, similar compounds have been investigated for their interactions with biological targets. Research typically focuses on:
Several compounds share structural similarities with 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
5-Bromo-6-chloropyridine-3-sulfonyl chloride | 0.80 | Contains bromine and sulfonyl chloride |
5-Bromo-6-chloropyridin-2-amine | 0.73 | Amino group instead of hydroxyl |
5-Bromo-6-chloropyridin-3-amine | 0.72 | Amino group at position three |
2-Bromo-6-chloro-3-methoxypyridine | 0.71 | Methoxy group substitution |
These compounds highlight the unique features of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride, particularly its combination of bromine and sulfonyl chloride functionalities, which may confer distinct reactivity and potential applications in medicinal chemistry compared to its analogs.